molecular formula C8H6ClNO B3132545 2-Chloro-4-(hydroxymethyl)benzonitrile CAS No. 371764-78-2

2-Chloro-4-(hydroxymethyl)benzonitrile

Cat. No.: B3132545
CAS No.: 371764-78-2
M. Wt: 167.59 g/mol
InChI Key: FAOPPMBQNTVJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(hydroxymethyl)benzonitrile (CAS: 371764-78-2) is a benzonitrile derivative with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol. It features a hydroxymethyl (-CH₂OH) substituent at the 4-position and a chlorine atom at the 2-position of the benzene ring. This compound is primarily utilized in research settings as a synthetic intermediate, particularly in pharmaceutical development .

Properties

IUPAC Name

2-chloro-4-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPPMBQNTVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzonitrile with formaldehyde under basic conditions, followed by reduction of the nitro group to a hydroxymethyl group. Another method involves the direct chlorination of 4-(hydroxymethyl)benzonitrile using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: 2-Chloro-4-(carboxymethyl)benzonitrile

    Reduction: 2-Chloro-4-(hydroxymethyl)benzylamine

    Substitution: 2-Amino-4-(hydroxymethyl)benzonitrile, 2-Thio-4-(hydroxymethyl)benzonitrile

Scientific Research Applications

2-Chloro-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can undergo metabolic transformations, while the chlorine atom may facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural analogs of 2-Chloro-4-(hydroxymethyl)benzonitrile, emphasizing substituent differences and their impact on molecular properties:

Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 371764-78-2 -CH₂OH (4) C₈H₆ClNO 167.59 Hydrophilic due to -CH₂OH; research intermediate
2-Chloro-4-hydroxybenzonitrile 3336-16-1 -OH (4) C₇H₄ClNO 153.57 Higher melting point (160°C); aromatic nitrile applications
2-Chloro-4-methoxybenzonitrile 127666-99-3 -OCH₃ (4) C₈H₆ClNO 167.59 Lipophilic (methoxy group); used in organic synthesis
2-Chloro-4-hydrazinylbenzonitrile 263845-81-4 -NHNH₂ (4) C₇H₆ClN₃ 167.60 Reactive hydrazine group; potential for bioconjugation
2-Chloro-4-(4-piperidinyloxy)benzonitrile 796600-10-7 -O-(piperidin-4-yl) (4) C₁₂H₁₃ClN₂O 236.70 Bulky substituent; pharmaceutical intermediate
4-Chloro-5-fluoro-2-hydroxybenzonitrile 474825-99-5 -OH (2), -F (5) C₇H₃ClFNO 171.56 Dual halogenation; agrochemical applications
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile N/A -pyrazol-5-yl (4) C₁₀H₅Cl₂N₃ 244.08 Heterocyclic substituent; kinase inhibitor precursor

Key Comparative Insights

Halogenation Patterns
  • The introduction of fluorine in 4-Chloro-5-fluoro-2-hydroxybenzonitrile enhances electronegativity and metabolic stability, making it valuable in agrochemicals .

Biological Activity

2-Chloro-4-(hydroxymethyl)benzonitrile (CAS No. 371764-78-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring with a hydroxymethyl group and a nitrile functional group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

Activity Assay Type Result Reference
AntiproliferativeCell Viability AssayModerate inhibition observed
Topoisomerase InhibitionEnzyme Inhibition AssayEffective at high concentrations
AntibacterialTime-Kill Kinetics>3 Log reduction in bacterial counts

Case Studies

  • Antiproliferative Effects : A study investigated the antiproliferative effects of hydroxymethylated benzonitriles, revealing that compounds with similar structural features could inhibit cell growth through topoisomerase II inhibition. While this compound was not the primary focus, its structural analogs showed significant effects .
  • Antibacterial Efficacy : Research into related nitrile compounds demonstrated their efficacy against enteric pathogens. These compounds exhibited bactericidal activity by disrupting PMF and causing ATP dissipation, suggesting that this compound may have similar properties .

Comparative Analysis

When compared to other compounds within the benzonitrile class, this compound shows promise due to its unique combination of functional groups. For instance:

  • Benzonitriles with Hydroxymethyl Groups : Compounds like 4-(hydroxymethyl)benzopsoralen have shown marked antiproliferative effects, indicating that the hydroxymethyl group enhances biological activity .
  • Chlorinated Derivatives : Chlorinated benzonitriles often exhibit enhanced reactivity and biological interactions compared to their non-chlorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(hydroxymethyl)benzonitrile
Reactant of Route 2
2-Chloro-4-(hydroxymethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.